molecular formula C6H6BrNO B13714827 O-(3-bromophenyl)hydroxylamine

O-(3-bromophenyl)hydroxylamine

Cat. No.: B13714827
M. Wt: 188.02 g/mol
InChI Key: FOKDKJHZONQODP-UHFFFAOYSA-N
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Description

O-(3-bromophenyl)hydroxylamine is an organic compound with the molecular formula C6H6BrNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(3-bromophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-bromonitrobenzene with hydroxylamine under reducing conditions. The reaction typically requires a reducing agent such as iron powder or tin chloride in the presence of an acid like hydrochloric acid. The reaction proceeds as follows:

3-bromonitrobenzene+hydroxylamineThis compound\text{3-bromonitrobenzene} + \text{hydroxylamine} \rightarrow \text{this compound} 3-bromonitrobenzene+hydroxylamine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

O-(3-bromophenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenylhydroxylamines.

Scientific Research Applications

O-(3-bromophenyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of O-(3-bromophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo nucleophilic attack on electrophilic centers in biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O-(4-bromophenyl)hydroxylamine
  • O-(2-bromophenyl)hydroxylamine
  • O-(3-chlorophenyl)hydroxylamine

Uniqueness

O-(3-bromophenyl)hydroxylamine is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. The 3-bromo substitution pattern provides distinct steric and electronic properties compared to other isomers and analogs.

Properties

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

IUPAC Name

O-(3-bromophenyl)hydroxylamine

InChI

InChI=1S/C6H6BrNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2

InChI Key

FOKDKJHZONQODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)ON

Origin of Product

United States

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